molecular formula C12H15ClO2 B3315086 2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene CAS No. 951891-45-5

2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene

Cat. No.: B3315086
CAS No.: 951891-45-5
M. Wt: 226.7 g/mol
InChI Key: DBEOPVFGYRSRKC-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene is an organic compound characterized by a chlorine atom and two methoxy groups attached to a phenyl ring, which is further connected to a butene chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Alkylation: The compound can be synthesized through halogenation of 4-(3,5-dimethoxyphenyl)-1-butene followed by chlorination.

  • Cross-Coupling Reactions: Suzuki–Miyaura cross-coupling reactions can be employed using appropriate boronic acids and palladium catalysts.

  • Industrial Production Methods: Large-scale synthesis often involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the compound into corresponding alcohols or ketones.

  • Reduction: Reduction reactions can lead to the formation of 2-chloro-4-(3,5-dimethoxyphenyl)-1-butanal.

  • Substitution: Substitution reactions can replace the chlorine atom with other functional groups.

  • Polymerization: The double bond in the butene chain can undergo polymerization reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) can be used for substitution reactions.

  • Polymerization: Catalysts like Ziegler-Natta catalysts are employed for polymerization.

Major Products Formed:

  • Oxidation: 2-Chloro-4-(3,5-dimethoxyphenyl)-1-butanone

  • Reduction: 2-Chloro-4-(3,5-dimethoxyphenyl)-1-butanal

  • Substitution: Various substituted phenyl compounds

  • Polymerization: Polymers with repeating units of the compound

Scientific Research Applications

2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene is utilized in various fields:

  • Chemistry: It serves as an intermediate in organic synthesis and in the development of new chemical reactions.

  • Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

  • Industry: It is used in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Chloro-N-(3,5-dimethoxyphenyl)acetamide

  • 3-(3-Chloro-4-methoxyphenyl)-N-(2,5-dimethoxyphenyl)propanamide

  • 5-Chloro-2,4-dimethoxyphenyl isocyanate

Uniqueness: 2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. Unlike similar compounds, it contains a butene chain, which allows for polymerization and other reactions not possible with simpler structures.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and industry.

Properties

IUPAC Name

1-(3-chlorobut-3-enyl)-3,5-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-9(13)4-5-10-6-11(14-2)8-12(7-10)15-3/h6-8H,1,4-5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEOPVFGYRSRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCC(=C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801246413
Record name 1-(3-Chloro-3-buten-1-yl)-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-45-5
Record name 1-(3-Chloro-3-buten-1-yl)-3,5-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-3-buten-1-yl)-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene
Reactant of Route 2
2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene
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2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene
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2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene
Reactant of Route 5
2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene
Reactant of Route 6
2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene

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